1,6-Naphthyridine-4-carboxylic acid
Overview
Description
1,6-Naphthyridine-4-carboxylic acid is a nitrogen-containing heterocyclic compound It is a derivative of naphthyridine, which consists of a fused-ring system formed by the fusion of two pyridine rings through two adjacent carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Naphthyridine-4-carboxylic acid can be synthesized through various methods, including:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions.
Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the desired product in a single step.
Metal-Catalyzed Reactions: Transition metal catalysts, such as palladium or copper, can be used to facilitate the formation of the naphthyridine ring system.
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction rate and improve yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
1,6-Naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthyridine ring.
Cycloaddition: The compound can participate in cycloaddition reactions to form fused-ring systems.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts.
Scientific Research Applications
1,6-Naphthyridine-4-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits pharmacological activities such as anticancer, anti-human immunodeficiency virus (HIV), antimicrobial, analgesic, anti-inflammatory, and antioxidant properties.
Biological Studies: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Agricultural Research: It is explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 1,6-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as c-Met kinase, which is involved in cancer cell proliferation . The compound may also bind to DNA or RNA, interfering with their synthesis and function, leading to cell death in certain microorganisms or cancer cells .
Comparison with Similar Compounds
1,6-Naphthyridine-4-carboxylic acid can be compared with other similar compounds, such as:
1,5-Naphthyridine: Another isomer with different biological activities and synthetic routes.
1,8-Naphthyridine: Known for its use in the synthesis of quinolone antibiotics like nalidixic acid.
The uniqueness of this compound lies in its specific biological activities and the versatility of its chemical reactions, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1,6-naphthyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)6-1-4-11-8-2-3-10-5-7(6)8/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQXIFCAJCCLIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=CN=CC2=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic route for generating 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids?
A1: These compounds are synthesized by reacting 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with a variety of primary amines. This reaction yields a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids. [] You can further modify these acids by converting them into their corresponding 4-N-[2-(dimethylamino)ethyl]carboxamides. []
Q2: What is the cytotoxic activity of 1,6-naphthyridine-4-carboxylic acid derivatives?
A2: The 4-N-[2-(dimethylamino)ethyl]carboxamide derivatives of 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids demonstrated potent cytotoxic activity against several cancer cell lines. These include murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cells. Notably, some derivatives exhibited IC50 values below 10 nM. [] In vivo studies using a murine colon 38 tumor model showed that a single dose (3.9 mg/kg) of the 2-methyl and 2-(3,4-dimethoxyphenyl) derivatives led to complete tumor regression. [] This highlights their potential as anticancer agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.